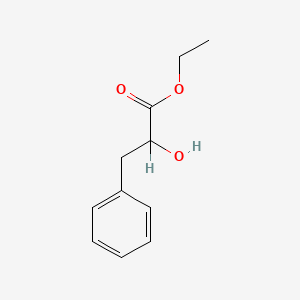

Ethyl 2-hydroxy-3-phenylpropanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGUIFRIAXYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934886 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid / Black pepper like aroma | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble, Soluble (in ethanol) | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.102 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15399-05-0 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15399-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenyllactate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYLLACTATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Alpha Hydroxy Esters As Chiral Synthons in Organic Chemistry

At the heart of ethyl 2-hydroxy-3-phenylpropanoate's importance lies the concept of chirality. Chiral molecules are non-superimposable mirror images of each other, much like a person's left and right hands. In the realm of pharmaceuticals and agrochemicals, this "handedness" is of paramount importance, as different enantiomers (the mirror-image forms) of a molecule can exhibit vastly different biological activities. One enantiomer might be a life-saving drug, while its mirror image could be inactive or even harmful.

This is where alpha-hydroxy esters, such as this compound, come into play. They are classified as chiral synthons, which are essentially molecular building blocks that possess a pre-defined stereochemistry. numberanalytics.com By incorporating these synthons into a larger molecule, chemists can control the final product's three-dimensional structure with a high degree of precision. This approach, known as chiral pool synthesis, is a powerful strategy that leverages readily available chiral compounds from natural sources to construct more complex molecules efficiently. numberanalytics.com The use of chiral synthons simplifies synthetic routes, reduces the number of steps required, and ensures the high stereochemical purity crucial for applications in medicine and materials science. numberanalytics.com

The demand for enantiomerically pure compounds has driven the development of numerous synthetic methods, including asymmetric catalysis, where chiral catalysts guide a reaction to favor the formation of one enantiomer over the other. nih.govresearchgate.net

Retrosynthetic Analysis of Ethyl 2 Hydroxy 3 Phenylpropanoate and Its Key Precursors

To understand how ethyl 2-hydroxy-3-phenylpropanoate is synthesized, chemists employ a strategy called retrosynthetic analysis. This involves mentally breaking down the target molecule into simpler, commercially available starting materials.

A primary disconnection for this compound is at the ester functional group. This leads back to 2-hydroxy-3-phenylpropanoic acid and ethanol (B145695). The carboxylic acid can be formed via the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. masterorganicchemistry.com

The key challenge lies in establishing the chiral center at the second carbon. A common and effective strategy is the asymmetric reduction of the corresponding α-keto ester, ethyl phenylpyruvate. This transformation can be achieved using various methods, including:

Biocatalytic Reduction: Enzymes, such as ketoreductases, offer a highly selective and environmentally friendly way to reduce the ketone to the desired alcohol with high enantiomeric excess. nih.gov These enzymatic processes often utilize a cofactor like NADPH, which can be regenerated in situ. nih.gov

Asymmetric Hydrogenation: Chiral metal catalysts, such as those based on rhodium or ruthenium, can facilitate the addition of hydrogen across the ketone's double bond in a stereoselective manner. nih.govresearchgate.net

Another significant retrosynthetic pathway involves the dihydroxylation of an alkene precursor, such as ethyl cinnamate (B1238496). The Sharpless asymmetric dihydroxylation is a powerful method for this transformation, utilizing osmium tetroxide in the presence of a chiral ligand to produce a vicinal diol with high enantioselectivity. organic-chemistry.orgwikipedia.org Subsequent chemical manipulation can then yield the desired α-hydroxy ester.

The key precursors for these syntheses are phenylpyruvic acid and ethyl cinnamate. Phenylpyruvic acid can be prepared through various methods, including the hydrolysis of α-acetaminocinnamic acid. orgsyn.org Ethyl cinnamate is readily available through the esterification of cinnamic acid.

Overview of Synthetic Strategies for Analogous Chiral Building Blocks

Chemo-Enzymatic Approaches to Enantioselective Synthesis

Chemo-enzymatic methods leverage the high selectivity of biological catalysts (enzymes) to perform challenging chemical transformations. These approaches are prized for their efficiency and ability to operate under mild conditions, offering a green alternative to traditional chemical synthesis. For this compound, these strategies primarily involve the stereoselective reduction of a keto-ester precursor or the resolution of a racemic mixture.

The direct asymmetric reduction of the prochiral ketone, Ethyl 2-oxo-3-phenylpropanoate (B1228592) (also known as ethyl phenylpyruvate), is a highly efficient route to enantiopure this compound. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation.

Recent research has focused on engineering robust ADHs for this purpose. In one study, an alcohol dehydrogenase from Pedobacter chitinilyticus (PcSDR) was rationally designed to create two mutants, Mu-S2 and Mu-R4, capable of producing the (S) and (R) enantiomers of the target molecule, respectively. scispace.com To ensure continuous conversion, these enzymes were co-expressed with a glucose dehydrogenase from Bacillus toyonensis (BtGDH) to regenerate the necessary NAD(P)H cofactor. scispace.com By employing a continuous feeding strategy for the substrate, these whole-cell biocatalyst systems demonstrated high efficiency and selectivity at a significant substrate loading of 500 mM. scispace.com The (S)-enantiomer was produced with 94% conversion and 99% enantiomeric excess (e.e.), while the (R)-enantiomer was obtained with 99% conversion and 98% e.e., with isolated yields for both exceeding 93%. scispace.com

Table 1: Biocatalytic Reduction of Ethyl Benzoylacetate (EBA)

| Biocatalyst System | Target Enantiomer | Substrate Loading | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Mu-S2-BtGDH | (S)-EHPP | 500 mM | 94% scispace.com | 99% scispace.com |

| Mu-R4-BtGDH | (R)-EHPP | 500 mM | 99% scispace.com | 98% scispace.com |

Kinetic resolution is a widely used enzymatic method that relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic mixture. This results in the separation of a slower-reacting, unreacted enantiomer and a faster-forming product enantiomer.

Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic this compound. dicp.ac.cnsigmaaldrich.com In one approach, the racemic ester undergoes enantioselective hydrolysis. For example, using lipase (B570770) from Pseudomonas cepacia (PCL), a 50% conversion of the racemic ester was achieved. dicp.ac.cnscielo.br This yielded the unreacted (R)-Ethyl 2-hydroxy-3-phenylpropanoate with an excellent 98% e.e., while the hydrolyzed (S)-3-hydroxy-3-phenylpropanoic acid was produced with 93% e.e. dicp.ac.cnscielo.br

Alternatively, resolution can be achieved through enzyme-catalyzed transesterification in organic solvents. A patent describes a process using lipase PS-C with vinyl propionate (B1217596) as the acylating agent. researchgate.net This method achieved a 52.1% conversion, producing the acylated (R)-ethyl 3-O-propionyl-3-phenylpropionate with 98.7% e.e. and leaving the unreacted (S)-Ethyl 2-hydroxy-3-phenylpropanoate with an outstanding >99.9% e.e. researchgate.net

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. dicp.ac.cn This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product. A DKR protocol combining enzymatic esterification with metal-catalyzed racemization has been successfully applied to related 3-hydroxy-3-(aryl)propanoic acids, achieving a high yield of 89% for the corresponding ethyl ester. dicp.ac.cn

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic this compound

| Enzyme | Reaction Type | Product (Enantiomer) | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Recovered Ester (R) | 50% dicp.ac.cnscielo.br | 98% dicp.ac.cnscielo.br |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Acid Product (S) | 50% dicp.ac.cnscielo.br | 93% dicp.ac.cnscielo.br |

| Lipase PS-C | Transesterification | Recovered Ester (S) | 52.1% researchgate.net | >99.9% researchgate.net |

| Lipase PS-C | Transesterification | Acylated Ester (R) | 52.1% researchgate.net | 98.7% researchgate.net |

For industrial-scale synthesis, the reusability and stability of the enzyme are critical economic factors. Immobilizing enzymes on solid supports addresses these challenges, facilitating easy separation from the reaction mixture and enabling their use in continuous flow reactors. nih.govrsc.org

Candida antarctica lipase B (CALB), often supplied immobilized on macroporous acrylic resin (e.g., Novozym 435), is a widely used industrial biocatalyst. nih.gov Immobilization not only allows for enzyme recycling but can also enhance enzyme activity, stability, and even selectivity. nih.gov The process of immobilizing a lipase onto a hydrophobic support can induce a conformational change that locks the enzyme in its open, active form, leading to a "hyperactivated" state. nih.gov

The choice of support material and immobilization technique is crucial. Advanced porous materials are being designed to provide a stable framework that confines the enzyme, protects its structure, and allows for the free diffusion of substrates and products, maximizing catalytic efficiency. semanticscholar.org For kinetic resolutions, where the reaction must be stopped at a specific conversion to maintain high enantiomeric excess, the ability to quickly separate the catalyst via filtration is a significant process advantage afforded by immobilization. nih.gov Studies have shown that immobilized enzymes can be effectively recycled for numerous reaction cycles with minimal loss of activity. nih.gov

Asymmetric Catalytic Synthesis

Asymmetric catalysis using small-molecule organocatalysts or transition metal complexes offers a powerful alternative to enzymatic methods. These catalysts can provide high levels of stereocontrol and are often more versatile in terms of reaction conditions and substrate scope.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. The aldol (B89426) reaction, which forms a carbon-carbon bond and creates a β-hydroxy carbonyl moiety, is a prime candidate for this approach. nih.gov

The enantioselective synthesis of this compound can be envisioned via an asymmetric aldol reaction between an enolate equivalent of ethyl acetate (B1210297) and benzaldehyde. Proline and its derivatives are classic catalysts for such reactions, proceeding through a class I aldolase-like enamine mechanism to ensure high stereocontrol. nih.gov More complex chiral primary amines and thioureas, often derived from cinchona alkaloids, have also been developed as highly effective catalysts for aldol and related reactions. nih.govsemanticscholar.org For instance, a quinine-derived primary amine has been used to catalyze the direct asymmetric aldol reaction of arylglyoxals with hydroxyacetone, affording chiral dihydroxy-diones with excellent diastereo- and enantioselectivities. semanticscholar.org These methodologies, while not yet reported specifically for this compound, represent the state-of-the-art in organocatalytic approaches to constructing the core α-hydroxy-β-phenyl ester structure.

The asymmetric hydrogenation of a prochiral precursor is one of the most efficient methods for producing chiral molecules. For the synthesis of this compound, this involves the hydrogenation of the C=O bond in Ethyl 2-oxo-3-phenylpropanoate. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, paired with chiral ligands, are the catalysts of choice for this transformation. nih.govuab.cat

While direct examples on Ethyl 2-oxo-3-phenylpropanoate are sparse in the literature, extensive research on the asymmetric hydrogenation of related α- and β-ketoesters demonstrates the viability of this strategy. For example, the asymmetric hydrogenation of the isomeric substrate ethyl 2-oxo-2-phenylacetate has been achieved with excellent results. scispace.com Using a heterogeneous catalyst of platinum nanoparticles on functionalized carbon fiber (Pt/CF) and cinchonidine (B190817) as a chiral modifier, the corresponding (R)-ethyl mandelate (B1228975) was produced with up to 99% e.e. scispace.com

Ruthenium catalysts, such as those combining Ru complexes with chiral NNP ligands derived from cinchona alkaloids, are highly effective for the asymmetric hydrogenation of a wide range of aromatic ketones, delivering chiral alcohols with near-perfect enantioselectivity (up to 99.9% e.e.). nih.gov Similarly, rhodium complexes are a mainstay in asymmetric hydrogenation, with catalysts like Rh-PhthalaPhos showing excellent activity and selectivity for various prochiral substrates. rsc.orgnih.gov These established catalytic systems provide a clear blueprint for the development of a highly efficient, metal-catalyzed asymmetric hydrogenation route to enantiopure this compound.

Chiral Ligand Design and Optimization in Catalyst Systems

The synthesis of enantiomerically pure this compound (EHPP) is critically dependent on the use of highly effective chiral catalysts. A key area of advancement lies in the rational design and optimization of these catalyst systems, particularly in biocatalysis.

Researchers have successfully developed robust and efficient biocatalysts for producing both (S)-EHPP and (R)-EHPP through the rational design of an alcohol dehydrogenase from Pedobacter chitinilyticus (PcSDR). nih.gov This process begins with the analysis of the enzyme's structure through molecular dynamics (MD) simulations to identify key amino acid residues in the active site that determine stereoselectivity. nih.gov Based on these computational insights, specific mutations are introduced to create tailored enzyme variants.

Two such mutants, Mu-S2 and Mu-R4, were engineered for the asymmetric synthesis of (S)-EHPP and (R)-EHPP, respectively, from the prochiral ketone ethyl benzoylacetate (EBA). nih.gov To address the need for expensive cofactors like NAD(P)H, these engineered alcohol dehydrogenases were co-expressed with a glucose dehydrogenase (BtGDH) from Bacillus toyonensis. nih.gov This creates a self-sufficient enzyme system where the BtGDH regenerates the necessary cofactor by oxidizing glucose, a readily available and inexpensive sugar. nih.gov

Optimization of reaction conditions, including pH, temperature, and substrate feeding strategies, allowed these enzyme systems to perform efficiently at high substrate loadings. nih.gov The fed-batch approach, where the substrate is added continuously, proved crucial for achieving high conversions and enantiomeric purity. nih.gov

Table 1: Performance of Engineered Biocatalyst Systems for EHPP Synthesis

| Catalyst System | Target Enantiomer | Substrate Loading (EBA) | Reaction Time | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Mu-S2-BtGDH | (S)-EHPP | 500 mM | 10 h | 94% | 99% |

| Mu-R4-BtGDH | (R)-EHPP | 500 mM | 10 h | 99% | 98% |

Data sourced from a study on the rational design of alcohol dehydrogenase. nih.gov

This integrated approach of computational design, protein engineering, and process optimization provides a powerful platform for generating highly selective catalysts for the production of specific EHPP enantiomers. nih.gov

Novel Synthetic Routes via Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy in modern organic synthesis. Similarly, cascade reactions, involving two or more sequential transformations where the product of one step is the substrate for the next, offer elegance and efficiency by minimizing intermediate purification steps.

While specific literature detailing MCRs or cascade reactions for the direct synthesis of this compound is not prominent, the principles of these methodologies suggest potential synthetic routes. For instance, a hypothetical MCR could involve the reaction of benzaldehyde, a glyoxylate (B1226380) equivalent, and ethanol (B145695) in the presence of a suitable catalyst to assemble the core structure in one pot. Methodologies like the Biginelli or Hantzsch reactions, though typically used for heterocyclic compounds, exemplify the power of MCRs to rapidly build molecular complexity. beilstein-journals.org

Cascade processes, often initiated by a single event like a photochemical activation, can also be envisioned. A reported light-driven cascade for synthesizing 2,3-dihydrobenzofurans involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (S_N) process. nih.gov A conceptually similar cascade for EHPP could potentially start from a different set of precursors, where an initial catalyzed addition reaction creates an intermediate that spontaneously undergoes a subsequent rearrangement or cyclization-ring-opening sequence to yield the final α-hydroxy ester structure.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of this compound, focusing on waste prevention, atom economy, and the use of safer solvents and renewable resources. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A major focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents. nih.gov In the context of EHPP synthesis, significant progress has been made using biocatalysis in aqueous media or under solvent-free conditions.

Enzymatic kinetic resolution of racemic EHPP has been successfully performed using lipase-catalyzed transesterification. google.com One approach involves using an acylating agent in an organic solvent like t-butyl methyl ether. google.com However, a greener alternative demonstrated the same reaction with the acylating agent itself acting as the solvent, completely eliminating the need for an additional organic solvent. google.com For example, using vinyl acetate as both the acylating agent and the reaction medium with Lipase PS-C yielded the desired (S)-EHPP with 100% enantiomeric excess at 55.6% conversion. google.com

Furthermore, enzymatic hydrolysis reactions are inherently suited to aqueous environments. The resolution of racemic EHPP using Pseudomonas cepacia lipase (PCL) has been demonstrated in a phosphate (B84403) buffer solution, yielding the unreacted (R)-EHPP with 98% e.e. at 50% conversion. scielo.brresearchgate.net The asymmetric reduction of ethyl benzoylacetate to either (R)- or (S)-EHPP using engineered enzymes is also performed in an aqueous buffer, highlighting the viability of water as a green solvent for this synthesis. nih.gov

Table 2: Comparison of Reaction Media in Biocatalytic Synthesis of Enantiopure EHPP

| Method | Enzyme | Reaction Type | Medium | Key Result |

|---|---|---|---|---|

| Kinetic Resolution | Lipase PS-C | Transesterification | Solvent-Free (Vinyl Acetate) | 100% e.e. for (S)-EHPP |

| Kinetic Resolution | Pseudomonas cepacia lipase (PCL) | Hydrolysis | Aqueous Phosphate Buffer | 98% e.e. for recovered (R)-EHPP |

| Asymmetric Synthesis | Engineered PcSDR (Mu-R4) | Reduction | Aqueous Buffer | 98% e.e. for (R)-EHPP |

Data compiled from studies on enzymatic resolution and synthesis. nih.govgoogle.comresearchgate.net

Atom Economy and E-Factor Considerations in Process Development

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. nih.gov Atom economy measures how many atoms from the reactants are incorporated into the final product, while the E-Factor quantifies the amount of waste produced relative to the product.

Utilization of Renewable Feedstocks and Biorefinery Concepts

Aligning chemical synthesis with biorefinery concepts involves using renewable resources as starting materials. In the advanced synthesis of EHPP, the use of glucose as a feedstock for cofactor regeneration is a prime example of this principle. nih.gov Glucose, a simple sugar derived from plant biomass, serves as the ultimate reducing agent in the enzyme system, being oxidized by glucose dehydrogenase to regenerate the NADPH consumed in the reduction of ethyl benzoylacetate. nih.gov This strategy not only uses a renewable resource but also integrates a biocatalytic process into a value-added chemical synthesis, a core tenet of the biorefinery model.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for scalable chemical synthesis, including superior process control, enhanced safety, and potential for higher throughput.

While specific studies on the continuous flow synthesis of this compound are emerging, the established batch syntheses are prime candidates for adaptation to flow processes. The fed-batch biocatalytic reduction of ethyl benzoylacetate, for example, could be translated into a continuous flow process using a packed-bed reactor containing immobilized enzymes. nih.gov Immobilizing both the engineered alcohol dehydrogenase and the glucose dehydrogenase on a solid support would allow the substrate solution to flow through, be converted to the product, and be collected downstream, while the valuable biocatalyst is retained for continuous use. This would not only enable scalable production but also simplify product purification. The ongoing developments in the field of flow chemistry, as seen in various publications, suggest that such processes are the next logical step for the industrial-scale green synthesis of chiral compounds like EHPP. flowchemistrysociety.com

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction. Protecting this functional group is also a critical strategy in multi-step syntheses.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification to form a diester. For instance, enzyme-mediated esterification of racemic ethyl 3-hydroxy-3-phenylpropanoate with acylating agents like vinyl esters can occur. google.com This process can be used for the kinetic resolution of the racemic mixture, yielding optically active (S)-ethyl 3-hydroxy-3-phenylpropanoate and the corresponding (R)-ester. google.com

Etherification reactions at the hydroxyl group serve as a method for protection. Simple ethers like methyl or ethyl ethers are generally not ideal protecting groups due to the harsh conditions required for their removal. libretexts.org More suitable protecting groups for alcohols include those that form acetals, which can be removed under milder acidic conditions. libretexts.orgwikipedia.org

Oxidation and Reduction Pathways

The secondary hydroxyl group of this compound can be oxidized to a ketone. This transformation is a common reaction for beta-hydroxy aldehydes or ketones. msu.edu Conversely, the ester group can be reduced to a primary alcohol. Lithium aluminium hydride is a powerful reducing agent capable of reducing esters to alcohols. wikipedia.org

Protecting Group Strategies and Deprotection Methodologies

In multi-step organic synthesis, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. wikipedia.orgorganic-chemistry.org An effective protecting group should be easy to introduce and remove, stable under various reaction conditions, and not interfere with the desired transformations. uchicago.edu

Common strategies for protecting hydroxyl groups include their conversion into ethers, esters, or acetals. libretexts.org For example, the hydroxyl group can be protected as a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. uchicago.edu The choice of protecting group depends on the specific reaction conditions of the subsequent steps. organic-chemistry.org

Deprotection, the removal of the protecting group, must be achieved selectively without altering other functional groups in the molecule. uchicago.edu For instance, acetal (B89532) protecting groups are typically removed with aqueous acid. wikipedia.org An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others by using different removal conditions. organic-chemistry.org

Reactions at the Alpha-Carbon Center

The alpha-carbon of this compound, being adjacent to the ester carbonyl group, is susceptible to electrophilic substitution reactions via the formation of an enol or enolate anion. msu.edu This reactivity enables various carbon-carbon bond-forming reactions.

Stereoselective Alkylation and Acylation Reactions

The alpha-carbon can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with an alkyl halide in an alkylation reaction. youtube.com The stereoselectivity of this alkylation is a significant area of research, with methods being developed for the diastereoselective alkylation of acylated chiral auxiliaries and enantioselective alkylation using chiral catalysts. youtube.com The presence of the hydroxyl group can influence the stereochemical outcome of these reactions. documentsdelivered.com

Acylation at the alpha-carbon can also be achieved through the enolate intermediate. These reactions are crucial for constructing complex organic molecules with high stereocontrol.

Condensation and Coupling Reactions

The enolate of this compound can participate in condensation reactions, such as aldol-type reactions. For example, it can react with aldehydes or ketones to form new carbon-carbon bonds. scielo.brscielo.br These reactions produce β-hydroxy ester products, which can undergo further transformations. msu.edu

Coupling reactions provide another avenue for forming carbon-carbon bonds at the alpha-position. While specific examples for this compound are not detailed in the provided context, the general principle of enolate chemistry suggests its feasibility in various coupling protocols.

Rearrangement Reactions

While specific examples of rearrangement reactions involving this compound are not extensively documented in the literature, the potential for such transformations exists due to its structure. Rearrangements are common in organic synthesis, often occurring under acidic or basic conditions or during other reactions where carbocationic or other reactive intermediates are formed.

For instance, in reactions related to Friedel-Crafts alkylation, carbocation rearrangements are a well-known phenomenon, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift before the electrophilic aromatic substitution occurs. youtube.com Although this is a reaction of the phenyl group, it highlights a context where rearrangement could be a competing pathway.

Furthermore, studies on structurally related molecules, such as the base-catalyzed rearrangement of ethyl 2-hydroxyindoxyl-2-carboxylate to ethyl 3-hydroxyoxindole-3-carboxylate, demonstrate that ester shifts can occur within similar scaffolds. rsc.org This suggests that under specific conditions, the ethyl ester group in this compound could potentially undergo migration, although such a reaction has not been specifically reported for this compound.

Transformations of the Ester Moiety

The ester group is a key reactive site in this compound, enabling transformations such as transesterification, hydrolysis, and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by an alcohol. In basic conditions, an alkoxide acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence.

Enzymatic transesterification offers a highly selective alternative. For the related isomer, ethyl 3-hydroxy-3-phenylpropanoate, lipase-catalyzed transesterification is used for kinetic resolution. google.com For example, using lipase PS-C and vinyl acetate in t-butylmethylether, the racemic mixture can be resolved to yield (S)-ethyl 3-hydroxy-3-phenylpropanoate and (R)-ethyl 3-O-acetyl-3-phenylpropanoate with high enantiomeric excess. google.com Similar enzymatic strategies could be applied to this compound to obtain enantiomerically pure forms or different ester derivatives.

The ester functionality can be readily converted into other important functional groups like carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid), under acidic or basic conditions. Enzymatic hydrolysis provides a mild and often stereoselective method for this transformation. For the isomer ethyl 3-hydroxy-3-phenylpropanoate, enzymes such as Pseudomonas sp. lipase (PCL) have been shown to effectively catalyze its hydrolysis. scielo.br In one study, PCL was used to achieve 50% conversion, yielding the unreacted (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.br This highlights the potential for producing chiral building blocks from racemic esters.

Amidation: Amides can be synthesized from this compound either by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine. Direct aminolysis, the reaction of the ester with an amine, can sometimes be slow but can be catalyzed. For example, the aminolysis of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) with benzylamine (B48309) has been achieved using lipase. google.com Alternatively, the ester can first be hydrolyzed to 2-hydroxy-3-phenylpropanoic acid, which is then activated and reacted with an amine. Common coupling agents for this purpose include carbodiimides or the use of activating agents like ethyl chloroformate or titanium tetrachloride (TiCl₄) to facilitate amide bond formation. researchgate.netresearchgate.netorganic-chemistry.orggoogle.com

Reactions of the Phenyl Group

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can be functionalized using modern cross-coupling techniques.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comwikipedia.org The substituent already present on the ring dictates the rate and regioselectivity of the reaction. The substituent on this compound is a 2-hydroxy-3-ethoxycarbonylpropyl group. As an alkyl group, it is generally considered an activating, ortho-, para-director. Therefore, electrophiles are expected to add to the positions ortho or para to the substituent.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a reagent like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). This would be expected to yield a mixture of ortho- and para-bromo-substituted products. youtube.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely produce ortho- and para-nitro derivatives. google.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring. However, the presence of the hydroxyl group can complicate these reactions as it can coordinate to the Lewis acid catalyst.

The regioselectivity can be influenced by steric hindrance from the bulky substituent, which may favor substitution at the less hindered para-position over the ortho-positions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. youtube.comyoutube.com To utilize these methods, the phenyl ring of this compound must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a boronic acid/ester.

A viable synthetic route would be:

Halogenation: Perform an electrophilic halogenation (as described in 3.4.1) to introduce a bromine or iodine atom onto the phenyl ring, likely at the para position, to create an aryl halide derivative.

Cross-Coupling: The resulting aryl halide can then be coupled with a variety of partners. In a Suzuki-Miyaura coupling , the aryl halide is reacted with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comyoutube.com This allows for the introduction of new aryl, vinyl, or alkyl groups onto the phenyl ring.

This two-step sequence significantly expands the synthetic utility of this compound, enabling the creation of a wide array of complex derivatives by modifying the aromatic core. organic-chemistry.orgresearchgate.net

Application As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The structural framework of ethyl 2-hydroxy-3-phenylpropanoate, containing both a hydroxyl and an ester group attached to a phenylpropanoid backbone, positions it as a useful starting point for the synthesis of various natural products.

Phenylpropanoids are a large and diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. nih.gov Their structures are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail. nih.gov this compound is itself a member of the phenylpropanoid family and is structurally related to key biosynthetic intermediates like cinnamic acid and 4-coumaroyl-CoA. nih.gov

In the context of synthetic chemistry, while the biosynthesis of complex phenylpropanoids from precursors like phenylalanine is well-understood, the direct use of this compound as a starting material for the stereocontrolled synthesis of other phenylpropanoid-derived natural products is a more nuanced topic. Its inherent stereocenter makes it an attractive candidate for syntheses where controlling the stereochemistry of the final product is crucial. For example, the core structure is present in lignans (B1203133) and other related natural products. However, specific, documented synthetic routes starting from this compound to these more complex natural phenylpropanoids are not extensively detailed in the readily available literature. Its primary role in this context is often as a reference compound or a simple model within the broader class of phenylpropanoids. nih.govtaylorandfrancis.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. scielo.br While this compound is a valuable chiral building block, its conversion into a recoverable chiral auxiliary that can be used to induce stereoselectivity in other reactions is not a widely documented application in the available scientific literature. The focus of its use in synthesis is primarily on incorporating its entire chiral structure into the final target molecule.

Intermediate in the Synthesis of Pharmacologically Relevant Chemical Scaffolds

One of the most significant applications of the enantiomers of this compound is as a key intermediate in the synthesis of several important pharmaceutical drugs. Specifically, the optically active forms of the closely related synonym, ethyl 3-hydroxy-3-phenylpropionate (B1262273), are crucial for producing a class of non-tricyclic antidepressants. scielo.brgoogle.com

These antidepressants, which include (R)-Fluoxetine, (R)-Tomoxetine, and (R)-Nisoxetine, function as selective serotonin (B10506) reuptake inhibitors (SSRIs) or norepinephrine (B1679862) reuptake inhibitors (NRIs). scielo.bracs.org The synthesis of these drugs relies on the chirality of the intermediate to ensure the correct stereochemistry in the final active pharmaceutical ingredient. For instance, (S)-ethyl 3-hydroxy-3-phenylpropionate can be readily converted into a key intermediate for the synthesis of (R)-Fluoxetine. google.com The process often involves enzymatic resolution or transesterification to obtain the desired enantiomerically pure starting material. google.com

Additionally, a derivative of this compound, (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, is listed as an impurity related to Paclitaxel, a complex and potent anti-cancer drug. nih.govnist.gov This indicates its structural relevance within the synthesis of highly complex and pharmacologically significant molecules.

| Pharmacological Scaffold | Intermediate | Therapeutic Class |

|---|---|---|

| (R)-Fluoxetine | (S)-Ethyl 3-hydroxy-3-phenylpropionate | Antidepressant (SSRI) |

| (R)-Tomoxetine | (S)-Ethyl 3-hydroxy-3-phenylpropionate | Antidepressant (NRI) |

| (R)-Nisoxetine | (S)-Ethyl 3-hydroxy-3-phenylpropionate | Antidepressant (NRI) |

| Paclitaxel | (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate (as related impurity) | Anticancer |

Role in the Construction of Stereogenic Centers in Target Molecules

The primary value of this compound in complex molecule synthesis lies in its function as a chiral building block, which is a molecule used to introduce a pre-existing stereogenic center into a target structure. The compound possesses a stereocenter at the C-2 position (bearing the hydroxyl group), and its enantiomerically pure forms are used to construct the chiral core of target molecules.

The synthesis of the aforementioned antidepressants is a prime example of this application. By starting with an enantiomerically pure form of the propanoate, chemists can ensure that the resulting 3-aryloxy-3-phenylpropylamine structure has the correct spatial orientation of the phenyl and aryloxy groups, which is critical for its biological activity. acs.orgebi.ac.uk

Enzymatic resolution is a key technology for obtaining the enantiomerically pure forms of this compound. scielo.br For example, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using enzymes like Pseudomonas cepacia lipase (B570770) can yield the (R)-ester with high enantiomeric excess. scielo.brscielo.br This enzymatic kinetic resolution is a powerful method for accessing the specific stereoisomer needed for a particular synthetic route, thereby controlling the construction of the desired stereogenic center in the final product. google.com

| Enzyme | Reaction | Result | Reference |

|---|---|---|---|

| Pseudomonas cepacia lipase (PCL) | Hydrolysis of (±)-ethyl 3-hydroxy-3-phenylpropanoate | Recovery of (R)-ester with 98% e.e. and (S)-acid with 93% e.e. | scielo.brscielo.br |

| Lipase B from Candida antarctica | Transesterification of (±)-ethyl 3-hydroxy-3-phenylpropionate | Kinetic resolution to produce (S)-ethyl 3-hydroxy-3-phenylpropionate and the (R)-ester | google.com |

Stereochemical Aspects in the Chemistry of Ethyl 2 Hydroxy 3 Phenylpropanoate

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is a significant goal in the synthesis of chiral compounds like ethyl 2-hydroxy-3-phenylpropanoate. Enzymatic kinetic resolution is a widely employed and effective strategy for separating racemic mixtures to obtain enantiomerically enriched products. This method leverages the stereoselectivity of enzymes, such as lipases and proteases, to preferentially catalyze a reaction on one enantiomer over the other.

Several research groups have focused on the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate (a closely related compound, often studied in this context) to produce the enantiomerically pure alcohol and the corresponding acid. scielo.brresearchgate.net For instance, the use of Pseudomonas cepacia lipase (B570770) (PCL) for the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate resulted in a 50% conversion, yielding the unreacted (R)-ester with a high enantiomeric excess (e.e.) of 98% and the (S)-acid product with 93% e.e. scielo.brresearchgate.net Similarly, lipase PS-30 from Pseudomonas sp. has been used to furnish the (S)-acid with 93% e.e., which was further improved to obtain the (R)-ester at 98% e.e. scielo.brscielo.br

Another approach is enzymatic transesterification. In one study, lipase PS-C was used to catalyze the reaction of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) with vinyl acetate (B1210297). google.com This kinetic resolution produced (S)-ethyl 3-hydroxy-3-phenylpropionate with an exceptional 100% e.e. at 55.6% conversion, along with the corresponding (R)-ethyl 3-O-acetyl-3-phenylpropionate with 97.8% e.e. google.com These methods demonstrate the power of biocatalysis in controlling enantiomeric purity.

Table 1: Enzymatic Resolution for Enantiomeric Control

| Enzyme | Substrate | Reaction Type | Products | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ester and (S)-acid | 50 | 98% ((R)-ester), 93% ((S)-acid) | scielo.brresearchgate.net |

| Lipase PS-30 (Pseudomonas sp.) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ester | 36 | 98% | scielo.brscielo.br |

| Lipase A (Amano) | O-acetyl derivative of ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (S)-ester | - | 95% | scielo.br |

| Lipase PS-C | Racemic ethyl 3-hydroxy-3-phenylpropionate | Transesterification (with vinyl acetate) | (S)-ester and (R)-acetylated ester | 55.6 | 100% ((S)-ester), 97.8% ((R)-ester) | google.com |

| Aspergillus oryzae protease (AOP) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | Enhanced e.e. for both ester and acid | - | - | scielo.br |

Diastereoselectivity in Reactions Involving the Alpha-Chiral Center

The alpha-chiral center (C-2) in this compound plays a crucial role in directing the stereochemical outcome of reactions that create a second stereocenter in the molecule, a phenomenon known as diastereoselectivity. When a new chiral center is formed, two diastereomers (stereoisomers that are not mirror images) can result. Controlling which diastereomer is formed is essential for synthesizing complex molecules with specific three-dimensional structures.

For example, reactions that modify the C-3 position, such as amination or further substitution, are influenced by the existing stereochemistry at C-2. The synthesis of compounds like (2R,3S)-ethyl 3-amino-2-hydroxy-3-phenylpropanoate sigmaaldrich.com or (2R,3S)-ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate nih.gov requires precise control over diastereoselectivity to obtain the desired syn or anti arrangement between the substituents at C-2 and C-3. The development of such stereoselective reactions is critical, for instance, in the synthesis of pharmaceutical intermediates like the side chain of Paclitaxel, where specific diastereomers are required for biological activity. nih.gov

Absolute Configuration Determination Methodologies in Research

Determining the absolute configuration—the exact spatial arrangement of atoms (i.e., R or S)—of a chiral molecule is a fundamental task in stereochemistry. Several powerful analytical techniques are employed for the unambiguous assignment of the stereochemistry of this compound and its derivatives.

Spectroscopic methods are at the forefront of stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining absolute configuration, typically by using a chiral discriminating agent. researchgate.net This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). When the enantiomers of this compound are reacted with a single enantiomer of a CDA (like Mosher's acid, MTPA), they form diastereomers. These diastereomers have distinct NMR spectra, and the predictable differences in their chemical shifts (Δδ) can be used to assign the absolute configuration of the original alcohol. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org It is a highly sensitive method for determining the absolute configuration in the solution phase. The VCD spectrum, particularly in the OH-stretching region for alcohols, provides a unique fingerprint that is dependent on the molecule's 3D structure. rsc.org By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration can be unambiguously determined. This technique is valuable for probing the supramolecular chirality and long-range order influenced by factors like hydrogen bonding. rsc.org

Circular Dichroism (CD): Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chromophores in a chiral environment. For this compound, the phenyl group acts as a chromophore, and its interaction with the chiral center produces a characteristic CD spectrum that can be used to help assign the absolute configuration.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is an oil at room temperature, it must first be converted into a crystalline solid. This is typically achieved by reacting it with a heavy-atom-containing chiral acid to form a solid, crystalline salt or ester derivative.

The resulting crystal is then analyzed by X-ray diffraction. The known configuration of the chiral derivatizing agent and the use of anomalous dispersion effects allow for the unequivocal determination of the absolute stereochemistry of the chiral center in the original molecule.

Chemical derivatization is a common strategy used in conjunction with spectroscopic methods, particularly NMR, to assign stereochemistry. The hydroxyl group of this compound is a convenient handle for derivatization.

The most famous method involves the formation of diastereomeric esters using an enantiomerically pure chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). hebmu.edu.cn After separating the two resulting diastereomeric esters, or by analyzing the mixture, the ¹H NMR spectra are compared. The magnetic anisotropy of the phenyl group in the MTPA reagent causes predictable shielding or deshielding effects on the protons near the chiral center. By analyzing the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced based on established models. researchgate.net Similar methods using other derivatizing agents, such as camphanoyl chloride, have also been developed and verified through quantum chemical calculations. nih.gov

Computational and Theoretical Studies on Ethyl 2 Hydroxy 3 Phenylpropanoate

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for conformational analysis due to its balance of accuracy and computational cost. DFT calculations can determine the relative energies of different spatial arrangements of atoms (conformers) in a molecule, thus identifying the most stable conformations.

While direct DFT studies on Ethyl 2-hydroxy-3-phenylpropanoate are not extensively documented in publicly available literature, research on similar and more complex derivatives illustrates the methodology. For instance, a study on ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate utilized DFT to optimize the molecular geometry and analyze its electronic properties. nih.gov In such studies, the process typically involves:

Building various possible conformers by rotating flexible dihedral angles.

Performing geometry optimization for each conformer to find the local energy minimum.

Calculating the electronic energy and thermodynamic properties of the optimized conformers.

Comparing the relative energies to determine the most stable conformation and the energy barriers between different conformers.

For this compound, DFT calculations would likely focus on the rotation around the C-C bonds in the propanoate chain and the orientation of the phenyl and hydroxyl groups to identify the global minimum energy structure. This information is crucial for understanding its interactions with biological targets or in chemical reactions. The choice of functional and basis set, such as B3PW91/6-311++G(df,p), is critical for obtaining accurate results. mdpi.com

A related study on a derivative provided the following frontier molecular orbital energies, which are key parameters derived from DFT calculations:

| Parameter | Value (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.59 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.82 |

| Energy Band Gap (ELUMO - EHOMO) | 5.77 |

Molecular Dynamics Simulations for Solvent Effects and Reactivity Predictions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide detailed information on conformational changes, solvent effects, and the dynamics of molecular interactions.

For this compound, MD simulations could be employed to:

Study Solvent Effects: Investigate how the molecule behaves in different solvents (e.g., water, ethanol (B145695), chloroform). This includes analyzing the solvation shell, hydrogen bonding interactions between the solute and solvent, and the influence of the solvent on the conformational preferences of the molecule. researchgate.netnih.gov For example, the conformational properties of similar molecules have been shown to have a preference for a gauche or trans conformation depending on the solvent. researchgate.netnih.gov

Predict Reactivity: By simulating the molecule's approach to a reactant or an enzyme's active site, MD can help predict binding affinities and preferred reaction pathways. The simulations can reveal how the molecule orients itself and the dynamic changes that occur upon interaction. ornl.gov

MD simulations can provide data on various parameters, such as the radius of gyration and end-to-end distance, which describe the size and shape of the molecule in solution. researchgate.netnih.gov These parameters are influenced by the solvent environment.

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov These methods allow for the mapping of the potential energy surface of a reaction, including the identification of reactants, products, intermediates, and, crucially, transition states. nih.govrsc.org

For reactions involving this compound, quantum chemical calculations could be used to:

Identify Reaction Pathways: Determine the step-by-step process of a reaction, such as its synthesis or degradation. This involves calculating the energy profile along different possible reaction coordinates.

Calculate Activation Energies: The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in reaction kinetics. chemrxiv.org

Understand Selectivity: In cases where multiple products can be formed, these methods can explain why one product is favored over others (chemoselectivity, regioselectivity, or stereoselectivity) by comparing the activation energies of the competing pathways. nih.gov

A computational study on the reaction of 2-methoxyfuran (B1219529) with a related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, used quantum chemical calculations to show that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder mechanism. mdpi.com This highlights the power of these methods to correct or refine experimentally proposed mechanisms.

| Reaction Species | Description | Role in Mechanism Elucidation |

|---|---|---|

| Reactants | Starting materials of the reaction. | Defines the initial state on the potential energy surface. |

| Intermediates | Stable species formed during the reaction. | Represents local minima on the potential energy surface. |

| Transition States | Highest energy point along the reaction coordinate. | Determines the activation energy and rate of the reaction. chemrxiv.org |

| Products | Final species formed in the reaction. | Defines the final state on the potential energy surface. |

Prediction of Spectroscopic Parameters for Advanced Structural Research

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the structure of a molecule or to interpret complex spectral data.

For this compound, these predictions could include:

NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This can aid in the assignment of experimental peaks and in distinguishing between different isomers or conformers.

IR and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, theoretical infrared (IR) and Raman spectra can be generated. These can be compared with experimental spectra to identify characteristic functional groups and to analyze the molecule's vibrational modes. For instance, a study on the related compound ethyl 2-hydroxyimino-3-oxo-3-phenylpropionate utilized infrared dichroism to determine molecular orientation in thin films. capes.gov.br

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Advanced Analytical Techniques in Research on Ethyl 2 Hydroxy 3 Phenylpropanoate and Its Derivatives

Chiral Chromatography for Enantiomeric Excess and Purity Determination (HPLC, GC)

Chiral chromatography is an indispensable tool for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz For compounds like ethyl 2-hydroxy-3-phenylpropanoate, which possess a chiral center, separating and quantifying the individual enantiomers is critical, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. csfarmacie.czheraldopenaccess.us High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods employed for this purpose. nih.gov

The fundamental principle of chiral separation lies in the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. sigmaaldrich.comceon.rs This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. ceon.rs The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined by comparing the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usnih.gov

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for the enantioseparation of a broad range of compounds, including those with hydroxyl and ester functional groups like this compound. csfarmacie.czheraldopenaccess.us A variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based phases being particularly effective. csfarmacie.czsigmaaldrich.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. ceon.rs

Gas Chromatography (GC):

Chiral GC is another powerful technique for determining the enantiomeric excess of volatile compounds. gcms.cz For less volatile compounds, derivatization to increase volatility may be necessary. Cyclodextrin-based CSPs are commonly used in chiral GC. gcms.cz These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to their separation. The selection of the appropriate cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters for achieving baseline separation of the enantiomers. gcms.czmit.edu

Table 1: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

|---|---|---|

| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. |

| Analytes | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile or semi-volatile compounds; derivatization may be required for non-volatile analytes. |

| Chiral Stationary Phases (CSPs) | Polysaccharide derivatives, macrocyclic glycopeptides, Pirkle-type phases. csfarmacie.czsigmaaldrich.com | Cyclodextrin derivatives, chiral polysiloxanes. gcms.cz |

| Mobile Phase | Liquid (e.g., hexane/isopropanol, acetonitrile/water). Plays a key role in selectivity. | Inert gas (e.g., helium, hydrogen, nitrogen). |

| Temperature | Typically operates at or near room temperature. | Requires elevated temperatures to ensure analyte volatility. |

| Detection | UV-Vis, fluorescence, mass spectrometry (MS). uma.es | Flame ionization detector (FID), mass spectrometry (MS). mit.edu |

| Advantages | Broad applicability, preparative scale possible. csfarmacie.cz | High resolution, fast analysis times. gcms.cz |

| Limitations | Can use larger volumes of solvent. | Limited to thermally stable and volatile compounds. heraldopenaccess.us |

High-Resolution Mass Spectrometry for Structural Characterization of Novel Derivatives

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, which in turn allows for the deduction of their elemental composition. This capability is invaluable for the structural characterization of novel derivatives of this compound. nih.gov Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly coupled with HRMS analyzers like time-of-flight (TOF) or Orbitrap. ub.edu

The electron ionization mass spectrum of a related compound, ethyl 3-(2-chlorophenyl)-propenoate, has been studied in detail. The fragmentation pattern revealed a characteristic loss of the ortho-substituted chlorine atom, proceeding through a proposed benzopyrylium intermediate. nih.gov This type of detailed fragmentation analysis, aided by the high mass accuracy of HRMS, can be instrumental in identifying the substitution patterns in novel derivatives of this compound.

By analyzing the fragmentation patterns of newly synthesized derivatives, researchers can piece together the molecular structure. For instance, the fragmentation of the ethyl ester group, the phenyl ring, and any new functional groups will produce characteristic ions. Comparing the observed fragmentation patterns with those of known compounds and utilizing computational tools can lead to the unambiguous identification of the novel derivative's structure. nih.govresearchgate.net

Table 2: Key Fragmentation Pathways in the Mass Spectra of Phenylpropanoate Derivatives

| Precursor Ion | Fragmentation Process | Resulting Fragment | Significance in Structural Elucidation |

|---|---|---|---|

| Molecular Ion [M]+• | Loss of the ethoxy radical (•OCH2CH3) | [M - 45]+ | Confirms the presence of the ethyl ester group. |

| Molecular Ion [M]+• | Cleavage of the Cα-Cβ bond | [C6H5CH2]+ (m/z 91) | Indicates the presence of a benzyl (B1604629) moiety. |

| Molecular Ion [M]+• | McLafferty rearrangement | Neutral loss of ethylene (B1197577) (C2H4) | Characteristic of esters with at least a γ-hydrogen. |

| Substituted Phenyl Derivatives | Loss of substituent from the phenyl ring | Varies depending on the substituent | Provides information on the nature and position of substituents on the aromatic ring. nih.gov |

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR, Mosher Ester Analysis) for Detailed Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are fundamental for the detailed structural and conformational analysis of this compound and its derivatives. auremn.org.br

Mosher's Ester Analysis:

A significant challenge in the study of chiral molecules is the determination of their absolute configuration. Mosher's ester analysis is a powerful NMR-based method used to assign the absolute stereochemistry of chiral secondary alcohols. nih.govumn.edu This technique involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. umn.eduspringernature.com

The underlying principle is that these diastereomers will have distinct ¹H NMR spectra. nih.gov By comparing the chemical shifts of the protons in the two diastereomeric esters, specifically the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. nih.govstackexchange.com A consistent pattern of positive and negative Δδ values for protons on either side of the newly formed ester linkage reveals the absolute stereochemistry at the carbinol center. stackexchange.com

2D-NMR Spectroscopy:

Two-dimensional NMR (2D-NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its derivatives. These experiments reveal connectivity between atoms, providing a detailed map of the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) is a particularly powerful 2D-NMR technique for conformational analysis, as it provides information about the spatial proximity of protons. mdpi.com

Solid-State NMR (SSNMR):

Solid-state NMR (SSNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid state. This technique is particularly useful for characterizing polymorphic forms of a compound, which can have different physical properties. nih.gov By analyzing the chemical shifts and dipolar couplings in the SSNMR spectra, detailed information about the molecular conformation and packing in the crystal lattice can be obtained. nih.gov

Integration of Chromatographic and Spectroscopic Methods for Complex Mixture Analysis

The analysis of complex mixtures containing this compound and its derivatives often requires the integration of powerful separation techniques with highly sensitive and selective spectroscopic detectors. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prime example of such a hyphenated technique. ub.edu

LC-MS combines the excellent separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. This allows for the separation of individual components in a complex mixture, followed by their immediate identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-resolution mass spectrometry (LC-HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental compositions. ub.edu

The analysis of a crude reaction mixture to identify the desired product, byproducts, and any unreacted starting materials is a common application of LC-MS. Furthermore, this technique is invaluable in metabolic studies to identify the metabolites of this compound and its derivatives in biological matrices.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric reduction of the precursor ethyl 3-phenyl-2-oxopropanoate (ethyl benzoylformate) is the most direct route to enantiomerically pure ethyl 2-hydroxy-3-phenylpropanoate. Research is intensely focused on discovering new catalysts that can provide higher enantiomeric excess (ee) and turnover numbers under milder conditions.

Homogeneous catalysis has seen the development of highly efficient metal-phosphine complexes. Chiral nickel-bisphosphine complexes, for instance, have been used for the asymmetric hydrogenation of related α-amino-β-keto esters, achieving high diastereo- and enantioselectivities through dynamic kinetic resolution. rsc.org Similarly, iridium catalysts bearing spiro-type ligands have shown high efficiency in the asymmetric hydrogenation of α-keto acids. rsc.org Rhodium(I) complexes with chiral diphosphine ligands like DIOP and BPPM are effective for the hydrogenation of α-keto esters, yielding optically active α-hydroxy esters in nearly quantitative yields. rsc.org Ruthenium complexes, particularly those with chiral ligands like BINAP in combination with chiral diamines, are well-established for reducing ketones with exceptional selectivity. youtube.com

Heterogeneous catalysis offers advantages in catalyst separation and recycling. The enantioselective hydrogenation of ethyl benzoylformate over cinchonidine-modified Platinum on alumina (B75360) (Pt/Al2O3) catalysts has been extensively studied, achieving high enantioselectivity (up to 98%). researchgate.netsigmaaldrich.com

Biocatalysis, using isolated enzymes or whole-cell systems, is a powerful alternative. Short-chain dehydrogenases/reductases (SDRs) and alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of the prochiral ketone precursor. researchgate.net These enzymatic methods often proceed with near-perfect enantioselectivity under mild, aqueous conditions.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Findings |

| (-)-Cinchonidine modified Pt/Al2O3 | Ethyl Benzoylformate | Up to 98% | High enantioselectivity is achievable; continuous feeding of the chiral modifier is needed in flow systems. researchgate.net |

| Rhodium(I)-chiral diphosphine (e.g., DIOP) | Pyruvates (α-keto esters) | 36–76% | Effective for homogeneous hydrogenation, giving nearly quantitative yields. rsc.org |

| Ru-BINAP/chiral diamine | Ketones | Approaching 100% | Extremely high optical purity and catalyst stability via an outer-sphere mechanism. youtube.com |

| Short-chain dehydrogenase/reductase (SDR) | Ethyl Benzoylformate | High (unspecified) | Can be co-immobilized with a cofactor regeneration system (e.g., glucose dehydrogenase) for efficient synthesis. researchgate.net |

| Ni-(R,R)-QuinoxP* Complex | γ-Keto Esters | Up to 99.9% | Highly efficient for producing chiral γ-hydroxy acid derivatives, demonstrating the power of modern nickel catalysis. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key goal for modern chemical synthesis, offering superior control, safety, and scalability. The synthesis of this compound is well-suited for this transition.

Continuous enantioselective hydrogenation of ethyl benzoylformate has been demonstrated in fixed-bed reactors using heterogeneous catalysts like modified Pt/Al2O3. researchgate.net Such systems allow for sustained production, although they require continuous co-feeding of the chiral modifier to maintain high enantioselectivity. Biocatalytic processes are also being adapted to flow chemistry. Packed-bed reactors (PBRs) integrating immobilized enzymes have been developed for the asymmetric reduction of related keto esters, demonstrating excellent operational stability and high space-time yields over extended periods. rsc.org Furthermore, photochemical syntheses of α-hydroxy esters have been successfully scaled up using continuous-flow reactors, showcasing the versatility of this technology. organic-chemistry.org These automated platforms enable rapid optimization of reaction parameters and can be integrated into multi-step syntheses.

Exploration of New Reactivity Profiles and Cascade Reactions

Beyond its synthesis, research is exploring the untapped potential of this compound as a versatile chiral building block. Its hydroxyl and ester functional groups are prime targets for derivatization in cascade or tandem reactions, which build molecular complexity in a single, efficient operation.

For instance, the hydroxyl group can be transformed under mild, neutral conditions into a leaving group, such as a chloride, using an InCl3/chlorodimethylsilane system. orgsyn.org This opens the door to subsequent nucleophilic substitution reactions. Cascade reactions that combine reduction and subsequent cyclization are of particular interest. Copper-catalyzed systems have been developed for reductive aldolization followed by lactonization, creating complex lactone structures from keto esters and α,β-unsaturated esters in one pot. nih.gov While these examples don't start with the pre-formed hydroxy ester, they illustrate the types of cascade processes that could be designed starting from this compound or its derivatives. The development of tandem reactions, such as N-heterocyclic carbene (NHC)-catalyzed sequences, represents another frontier for creating novel, functionalized molecules from simple precursors. nih.gov

Sustainable and Biorefinery-Compatible Synthesis Strategies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, this involves using renewable resources, employing environmentally benign catalysts, and minimizing waste.

Biocatalysis is at the forefront of these efforts. The use of enzymes, such as lipases and dehydrogenases, avoids the need for heavy metals and harsh reaction conditions. nih.govrsc.org Immobilizing these enzymes on solid supports enhances their stability and allows for their reuse over multiple cycles, significantly improving process economics and reducing waste. rsc.orgnih.gov A key innovation is the development of "self-sufficient" heterogeneous biocatalysts, where the enzyme and its necessary redox cofactor (like NADPH) are co-immobilized, allowing for efficient cofactor recycling using a simple sacrificial alcohol like isopropanol. rsc.org